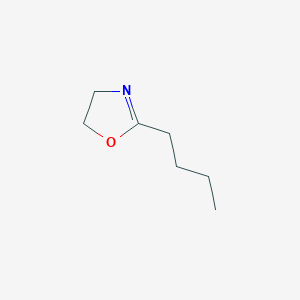

2-n-Butyl-2-oxazoline

Description

Significance of 2-Oxazoline Chemistry in Modern Organic Synthesis and Polymer Science

The chemistry of 2-oxazolines, a class of five-membered cyclic imino-ethers, holds a prominent position in contemporary organic and polymer chemistry. acs.orgacs.org These compounds are not only found in various biologically active structures but also serve as crucial intermediates and ligands in synthetic chemistry. acs.orgresearchgate.net Their primary significance, however, lies in their role as monomers for cationic ring-opening polymerization (CROP). acs.orgresearchgate.netmdpi.com This polymerization method, first reported in the 1960s, allows for the synthesis of poly(2-oxazoline)s (POx), a class of polymers considered to be pseudo-polypeptides or bioinspired polymers due to their structural similarity to polypeptides. core.ac.ukresearchgate.net

The CROP of 2-oxazolines is a living polymerization, which enables precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the creation of complex polymer architectures like block copolymers, star polymers, and dendrimers. researchgate.netsigmaaldrich.comresearchgate.net This high degree of control is a key advantage that has propelled POx into the forefront of materials science. The properties of POx can be finely tuned by altering the substituent at the 2-position of the oxazoline (B21484) monomer. researchgate.netresearchgate.net This versatility allows for the creation of polymers with a wide spectrum of characteristics, from hydrophilic to hydrophobic, making them suitable for a vast array of applications. researchgate.net

In the biomedical field, POx have garnered substantial attention as promising alternatives to poly(ethylene glycol) (PEG), the long-standing gold standard for biomedical polymers. beilstein-journals.orgsigmaaldrich.com While PEG is valued for its biocompatibility and "stealth" properties that reduce immune system recognition, concerns over pre-existing antibodies and potential for oxidative degradation have driven the search for alternatives. beilstein-journals.orgsigmaaldrich.com POx exhibit many of the desirable features of PEG, including biocompatibility, low cytotoxicity, and high solubility, but offer enhanced stability and greater potential for functionalization. beilstein-journals.orgsigmaaldrich.com Consequently, they are extensively investigated for applications such as drug delivery systems, tissue engineering scaffolds, and gene delivery vectors. beilstein-journals.orgnih.govsigmaaldrich.com

Evolution of Research on 2-Substituted-2-oxazolines, with Emphasis on n-Alkyl Derivatives

Research into 2-substituted-2-oxazolines as monomers for polymerization began in earnest in 1966, with four independent groups reporting their successful cationic ring-opening polymerization. researchgate.netcore.ac.ukresearchgate.net Despite this promising start, the field experienced a period of relative dormancy, partly due to the long reaction times required for polymerization. researchgate.net However, the advent of new techniques, such as microwave-assisted polymerization, has drastically reduced reaction times, reinvigorating research in this area. researchgate.netnih.gov

A significant focus of the evolved research has been the synthesis of new 2-substituted-2-oxazoline monomers to create polymers with specific, tailor-made properties. acs.orgresearchgate.net The ability to introduce a wide variety of substituents at the 2-position is a cornerstone of POx chemistry. researchgate.net The Witte-Seeliger method, a one-step synthesis from nitriles and 2-aminoethanol, is a commonly employed and straightforward route for producing a diverse range of these monomers. researchgate.netbeilstein-journals.org

Among the various substituents, n-alkyl groups have been systematically studied to understand the structure-property relationships of the resulting poly(2-n-alkyl-2-oxazoline)s. The length of the n-alkyl side chain directly influences the polymer's properties, most notably its hydrophilic-hydrophobic balance and thermal characteristics. researchgate.netcore.ac.uk For example, polymers with short alkyl side chains, like poly(2-methyl-2-oxazoline), are hydrophilic, whereas increasing the side-chain length leads to more hydrophobic polymers. mdpi.com Poly(2-n-butyl-2-oxazoline), for instance, is considered hydrophobic and is insoluble in water. mdpi.com This tunability is critical for designing amphiphilic block copolymers that can self-assemble into structures like micelles for drug delivery. mdpi.com The effect of the n-alkyl side chain length on the thermal properties of the corresponding homopolymers is a key area of investigation. core.ac.uk

Table 1: Thermal Properties of Poly(2-n-alkyl-2-oxazoline)s This table presents data on the glass transition (Tg) and melting (Tm) temperatures for a series of poly(2-n-alkyl-2-oxazoline)s, illustrating the effect of increasing side-chain length. Data sourced from multiple studies. core.ac.uk

| Polymer | Number of Carbon Atoms in Side-Chain | Tg (°C) | Tm (°C) |

|---|---|---|---|

| Poly(2-methyl-2-oxazoline) | 1 | ~70 | Not Observed |

| Poly(2-ethyl-2-oxazoline) | 2 | ~65 | Not Observed |

| Poly(2-n-propyl-2-oxazoline) | 3 | ~55 | Not Observed |

| Poly(this compound) | 4 | ~30 | ~150 |

| Poly(2-n-pentyl-2-oxazoline) | 5 | ~10 | ~120 |

Positioning of this compound as a Monomer and Chemical Precursor in Contemporary Academic Inquiry

Within the diverse family of 2-oxazolines, this compound (BuOx) holds a distinct and important position in contemporary research. sigmaaldrich.comsigmaaldrich.com It is primarily utilized as a hydrophobic monomer in the synthesis of advanced polymer architectures via CROP. sigmaaldrich.comsigmaaldrich.com The resulting homopolymer, poly(this compound) (PBuOx), is water-insoluble and serves as a key hydrophobic component in amphiphilic block copolymers. mdpi.comnih.gov These copolymers typically pair a hydrophobic PBuOx block with a hydrophilic block, such as poly(2-methyl-2-oxazoline) (PMeOx), to create materials that self-assemble in aqueous environments. sigmaaldrich.commdpi.com

A prominent application of BuOx is in the creation of triblock copolymers, often with an ABA structure (e.g., PMeOx-b-PBuOx-b-PMeOx). sigmaaldrich.comhelsinki.fi These structures form stable micelles in water with a hydrophobic PBuOx core and a hydrophilic PMeOx corona. sigmaaldrich.com The hydrophobic core is highly effective at encapsulating poorly water-soluble drugs, leading to significant research into these systems for drug delivery applications. sigmaaldrich.comnih.gov Studies have reported that these micelles can achieve exceptionally high loading capacities for certain anti-cancer drugs. sigmaaldrich.com

Furthermore, this compound is a crucial monomer for synthesizing more complex structures, such as core cross-linked star (CCS) polymers. sigmaaldrich.comnih.govrsc.org In this "arm-first" approach, hydrophilic polymer arms are synthesized first and then used as macroinitiators for the copolymerization of BuOx with a cross-linking agent. nih.govrsc.org This creates a star-shaped polymer with a hydrophobic core, which enhances drug encapsulation capacity and controls release profiles. sigmaaldrich.comnih.gov Beyond drug delivery, BuOx has been used as a monomer in the synthesis of eco-friendly colorimetric nanofibers for pH detection. sigmaaldrich.comsigmaaldrich.com The consistent use of this compound in high-impact research underscores its role as a fundamental precursor for developing next-generation functional materials. sigmaaldrich.com

Table 2: Research Applications of this compound as a Monomer This table summarizes selected recent studies where this compound was used as a monomer to create functional polymers.

| Polymer System | Research Focus | Application | Reference |

|---|---|---|---|

| Amphiphilic Core Cross-Linked Star (CCS) Polymers | Synthesis of (PMeOx)n-b-P(PhBisOx-cl/co-ButOx)s via microwave-assisted CROP. | Drug delivery of doxorubicin. nih.govrsc.org | nih.govrsc.org |

| ABA Triblock Copolymers | Formation of stable micelles with a hydrophobic PBuOx middle block. | High-capacity encapsulation of poorly water-soluble anti-cancer drugs. sigmaaldrich.com | sigmaaldrich.com |

| Copolymers in "Green" Solvents | Investigation of CROP of BuOx in the bio-derived solvent dihydrolevoglucosenone (DLG). | Exploring sustainable polymerization methods. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Thermoresponsive Copolymers | Copolymerization with 2-isopropyl-2-oxazoline (B83612) to adjust critical micellization temperature. | Development of "smart" materials for diagnostics and radiotherapy. mdpi.com | mdpi.com |

| Colorimetric Nanofibers | Use as a key monomer in designing nanofibrous sensors. | Colorimetric pH detection. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-butyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |

InChI Key |

VERUITIRUQLVOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NCCO1 |

Related CAS |

25822-73-5 |

Origin of Product |

United States |

Synthetic Methodologies for 2 N Butyl 2 Oxazoline

Established Synthetic Pathways for 2-Oxazolines Applicable to 2-n-Butyl-2-oxazoline

Witte-Seeliger Synthesis from Nitriles and Ethanolamine

The Witte-Seeliger reaction is a widely employed and straightforward one-step method for synthesizing 2-substituted-2-oxazolines, including this compound. ugent.beresearchgate.net This method involves the reaction of a nitrile with ethanolamine, catalyzed by a mild Lewis acid. metu.edu.tr The synthesis of this compound specifically utilizes valeronitrile (B87234) and ethanolamine. nih.gov

The reaction is typically performed at high temperatures, often in refluxing chlorobenzene (B131634) under anhydrous conditions, and results in the release of ammonia. ugent.beugent.bewikipedia.org The Lewis acid catalyst, such as zinc chloride or cadmium acetate, activates the nitrile group, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the ethanolamine. metu.edu.trwikipedia.org While the precise mechanism is not fully elucidated, it is thought to proceed through an intermediate similar to that in the Pinner reaction. wikipedia.org The versatility of this method lies in the wide availability of different nitriles, allowing for the synthesis of a diverse range of 2-substituted-2-oxazolines. ugent.be

| Starting Materials | Catalyst | Key Conditions | Product |

| Valeronitrile, Ethanolamine | Lewis Acid (e.g., ZnCl2) | High temperature, anhydrous | This compound |

Table 1. Key components of the Witte-Seeliger synthesis for this compound.

Modified Wenker Method and its Relevance to 2-Alkyl-2-oxazoline Synthesis

The Wenker synthesis and its subsequent modifications provide an alternative route to 2-alkyl-2-oxazolines. While the Witte-Seeliger method is a one-step process from nitriles, the modified Wenker method is a two-step technique that starts from carboxylic acids. researchgate.net In this process, a β-halo amide is first formed from the corresponding carboxylic acid, which then undergoes cyclization in the presence of a base to yield the 2-oxazoline. researchgate.net This method is particularly useful for synthesizing monomers that may not be readily accessible through the nitrile route. For instance, 2-decenyl-2-oxazoline has been synthesized using the Modified Wenker method. researchgate.net While less direct than the Witte-Seeliger approach for simple alkyl-substituted oxazolines like this compound, it represents a valuable alternative for creating more complex 2-oxazoline monomers. researchgate.net

Catalytic Approaches in this compound Synthesis

Lewis Acid Catalysis for Oxazoline (B21484) Ring Formation

Lewis acid catalysis is fundamental to the most common synthesis of this compound, particularly in the Witte-Seeliger method. ugent.beresearchgate.net Lewis acids, which are electron pair acceptors, activate the nitrile group, facilitating the crucial ring-forming reaction with ethanolamine. metu.edu.trwikipedia.org A variety of Lewis acids can be employed, with zinc chloride being a frequently used example. ugent.bewikipedia.org Other effective Lewis acid catalysts for oxazoline synthesis from nitriles include zinc oxide and indium (III) chloride. researchgate.net

The efficiency and outcome of the synthesis can be influenced by the choice of catalyst and solvent. acs.org Research has shown that screening different Lewis acids and reaction solvents can optimize the yield and purity of the resulting 2-oxazoline. acs.org

| Catalyst Type | Examples | Role in Synthesis |

| Lewis Acids | Zinc Chloride (ZnCl2), Zinc Acetate (Zn(OAc)2), Zinc Oxide, Indium (III) Chloride | Activates the nitrile for nucleophilic attack by ethanolamine |

Table 2. Common Lewis acid catalysts in 2-oxazoline synthesis.

Optimization of Reaction Conditions and Scalability in this compound Preparation

Optimizing reaction conditions is crucial for the efficient and scalable production of this compound. Key parameters that are often adjusted include the choice of catalyst and solvent, reaction temperature, and concentration of reactants. researchgate.netacs.org High-throughput screening methods have been utilized to systematically investigate the impact of different catalysts and solvents on the synthesis of various 2-substituted-2-oxazolines, providing valuable insights into the optimal conditions for specific monomers. acs.org

For the Witte-Seeliger synthesis, high temperatures are generally required. wikipedia.org The scalability of this synthesis and the subsequent purification by distillation has been demonstrated, indicating its viability for producing larger quantities of 2-oxazoline monomers. ru.nl The choice of solvent is also a critical factor, not only for the reaction outcome but also from a sustainability perspective, with research exploring "green" solvents as alternatives to traditional organic solvents. nih.gov

Alternative and Emerging Synthetic Strategies for 2-Oxazoline Monomers

Beyond the well-established Witte-Seeliger and Wenker methods, research continues to explore alternative and emerging strategies for the synthesis of 2-oxazoline monomers. These newer methods aim to improve efficiency, expand the scope of accessible monomer structures, and utilize different starting materials.

One such approach involves the synthesis from aldehydes via an oxidative process. researchgate.net Another strategy starts from non-activated carboxylic acids, using reagents like cyanuric chloride. researchgate.net Transition metal-containing catalysts based on copper and ruthenium have also been shown to be effective in synthesizing oxazolines from carboxylic acids. researchgate.net

More recent developments include palladium-catalyzed methods. One such process involves the C-H functionalization of the 2-position of oxazolines with various halides to create diverse chiral oxazoline ligands. researchgate.net Another palladium-catalyzed approach achieves the synthesis of oxazolines from amides through the functionalization of an unactivated C(sp3)-H bond. researchgate.net Furthermore, a domino process involving palladium-catalyzed selective C-N bond cleavage of N-propargyl 1,3-oxazolidines has been reported as an efficient route to a variety of oxazolines. bohrium.com

Some catalyst-free reaction conditions have also been developed, utilizing microwave or ultrasonic irradiation to promote the formation of substituted oxazolines. researchgate.net These emerging strategies highlight the ongoing efforts to develop more versatile and efficient methods for the synthesis of 2-oxazoline monomers, which could be applicable to the production of this compound and other functional monomers for advanced polymer synthesis.

Polymerization Mechanisms and Kinetics of 2 N Butyl 2 Oxazoline

Fundamentals of Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

The synthesis of poly(2-oxazoline)s, including poly(2-n-butyl-2-oxazoline), is primarily achieved through a mechanism known as cationic ring-opening polymerization (CROP). beilstein-journals.orgnih.govacs.org This process is a form of chain-growth polymerization characterized by its "living" nature under ideal conditions, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. ugent.bewarwick.ac.uk The driving force for the ring-opening of 2-oxazoline monomers is the significant enthalpy gain (approximately 14 kcal mol⁻¹) achieved through the isomerization of the cyclic imino ether group in the monomer to the more stable tertiary amide group in the repeating unit of the polymer chain. vt.edu

The polymerization process begins with initiation, where an electrophilic initiator attacks the nucleophilic nitrogen atom of the 2-oxazoline ring. warwick.ac.uk This initial reaction forms a cyclic cationic species known as an oxazolinium ion. warwick.ac.uk The propagation phase follows, during which subsequent monomer molecules act as nucleophiles, attacking the active oxazolinium ion at the 5-position of the ring. vt.edu This attack leads to the opening of the ring and the extension of the polymer chain, regenerating the cationic active center at the new chain end. This process repeats, consuming the monomer and building the poly(N-acylethylenimine) backbone characteristic of poly(2-oxazoline)s. vt.edu In the absence of unintended side reactions, the polymerization continues until all monomer is consumed, and can be intentionally terminated by the addition of a suitable nucleophile. researchgate.net

Initiation Mechanisms in this compound CROP

Alkyl sulfonates, particularly p-toluenesulfonates (tosylates) and trifluoromethanesulfonates (triflates), are the most common and effective initiators for the CROP of 2-oxazolines. beilstein-journals.orgnih.govresearchgate.net Methyl tosylate (MeOTs) and methyl triflate (MeOTf) are frequently employed due to their high electrophilicity, which promotes fast and quantitative initiation. ugent.beresearchgate.net

Triflates are generally considered superior initiators compared to tosylates because the triflate anion is a very poor nucleophile, which ensures the propagating species remains highly active and ionic. ugent.betum.de This leads to faster initiation and propagation rates. ugent.be A systematic investigation into various alkyl sulfonate initiators revealed that reactivity increases in the order of tosylate < nosylate (B8438820) < triflate. ugent.be While MeOTs is a widely used and effective initiator, other alkyl tosylates can exhibit slow initiation, which is less ideal for achieving well-defined polymers. ugent.beresearchgate.net For instance, in a study on the copolymerization of 2-isopropyl-2-oxazoline (B83612) and this compound, methyl triflate was used as the initiator in acetonitrile (B52724) at 100°C to produce gradient copolymers with narrow molar mass distributions (PDI = 1.09–1.3). tu-dresden.de

The choice of initiator directly impacts the polymerization kinetics and the properties of the resulting polymer. The table below summarizes findings from studies on related 2-alkyl-2-oxazolines, illustrating the performance of these initiators.

| Initiator | Monomer(s) | Solvent | Temperature (°C) | PDI | Observations |

| Methyl triflate (MeOTf) | 2-isopropyl-2-oxazoline / this compound | Acetonitrile | 100 | 1.09 - 1.3 | Resulted in gradient copolymers with defined composition. tu-dresden.de |

| Methyl tosylate (MeOTs) | 2-ethyl-2-oxazoline (B78409) | Acetonitrile | 140 | ~1.1 | Used in microwave-assisted polymerization. vt.edu |

| Methyl triflate (MeOTf) | 2-ethyl-2-oxazoline | Dihydrolevoglucosenone | 60 - 120 | >1.3 | Polymerization showed limited control and side reactions in this "green" solvent. nih.gov |

| Propargyl tosylate | 2-ethyl-2-oxazoline | Acetonitrile | Not specified | >1.1 | Used to introduce a terminal alkyne functionality. acs.org |

Alkyl halides, such as methyl iodide and benzyl (B1604629) bromide, can also serve as initiators for the CROP of 2-oxazolines, although they are used less frequently than sulfonates. researchgate.netresearchgate.net The initiation efficiency of alkyl halides can be lower, and the more nucleophilic halide counter-ions (e.g., I⁻, Br⁻) can lead to a significant proportion of covalent propagating species, which affects the polymerization kinetics. vt.edumdpi.com For example, polymerizations of 2-ethyl-2-oxazoline initiated with halide-containing compounds like benzyl chloride resulted in polymers with higher polydispersity index (PDI) values (~1.30-1.40) compared to those initiated with methyl triflate (~1.10-1.15). vt.edu Bifunctional and trifunctional initiators like 1,4-bis(iodomethyl)benzene (B1267127) (BIB) and 1,3,5-tris(iodomethyl)benzene (B14350471) (TIB) have been successfully used to synthesize two- and three-armed poly(2-ethyl-2-oxazoline) cross-linkers, demonstrating the utility of alkyl iodide initiators. semanticscholar.org

Lewis acids, such as boron trifluoride (BF₃), represent another class of initiators. vt.edu They function by coordinating to the oxygen atom of the monomer, which activates the ring towards nucleophilic attack by another monomer molecule. Strong protic acids can also initiate the polymerization by protonating the nitrogen atom of the oxazoline (B21484) ring. vt.eduresearchgate.net

Research into more diverse and potentially "greener" initiator systems has expanded the scope of CROP. While specific applications to this compound are not widely documented, studies on other 2-oxazolines have explored various organo-initiators. For instance, a range of phosphorus-based acids and carboxylic acids have been shown to initiate the CROP of 2-ethyl-2-oxazoline, highlighting the potential for acid-based initiation. rsc.org The development of photoinitiators, such as onium salt photoacid generators (PAGs), allows for UV-induced CROP at elevated temperatures (100–140 °C), offering spatial and temporal control over the polymerization process. acs.org These non-traditional systems provide alternative pathways for initiating polymerization, potentially offering advantages in specific applications or under particular process conditions.

Propagation and Termination Pathways in this compound Polymerization

Following successful initiation, the polymer chain grows via the propagation mechanism. This involves the repeated nucleophilic attack of a monomer on the electrophilic propagating species at the end of the polymer chain. warwick.ac.uk For 2-oxazolines, this attack occurs at the methylene (B1212753) carbon (C5 position) adjacent to the ring oxygen, leading to the opening of the oxazolinium ring and the formation of a poly(N-acylethylenimine) structure. vt.edu

In an ideal living polymerization, there are no termination or chain-transfer reactions. warwick.ac.uk The active cationic center is maintained at the chain end until all monomer is consumed. warwick.ac.uk However, side reactions like chain transfer can occur, particularly at high temperatures or after prolonged reaction times, which can broaden the molecular weight distribution. vt.edutum.de Termination is typically achieved intentionally by adding a nucleophilic agent. A wide variety of nucleophiles can be used, including water, alcohols, amines, or carboxylates, which react with the cationic oxazolinium end-group to form a stable, neutral chain end. researchgate.net This allows for the introduction of specific functional groups at the polymer chain terminus. vt.edu

During the CROP of 2-oxazolines, the active chain end can exist in two forms: a highly reactive ionic species (the oxazolinium cation) and a less reactive, dormant covalent species. vt.edu These two forms exist in equilibrium, and the position of this equilibrium is determined by several factors, including the nucleophilicity of the counter-ion, the polarity of the solvent, and the nature of the 2-substituent on the oxazoline monomer. vt.edu

Ionic Species: When a non-nucleophilic counter-ion like triflate (OTf⁻) is present, the equilibrium strongly favors the ionic oxazolinium species. vt.edutum.de Propagation occurs almost exclusively through this cationic pathway, which is generally faster. vt.edu

Covalent Species: If the counter-ion is more nucleophilic (e.g., tosylate, and especially halides like bromide or iodide), it can form a covalent bond with the terminal carbon of the polymer chain. vt.edu This creates a dormant covalent species. The polymer chain can still grow from this state, but the rate is typically much slower than from the ionic species. vt.edu

Side Reactions and Their Impact on Polymer Control

While the cationic ring-opening polymerization of 2-oxazolines can proceed in a living manner, the occurrence of side reactions can significantly impact the control over the polymer structure, leading to broader molecular weight distributions and the formation of undesired products. core.ac.uk In the case of this compound, these side reactions can include chain transfer and termination events.

Chain transfer to the monomer is a notable side reaction in the CROP of 2-alkyl-2-oxazolines. core.ac.ukresearchgate.net This process involves the abstraction of a proton from the growing polymer chain by a monomer molecule, leading to the termination of the active chain and the formation of a new initiating species. The consequence of such events is a loss of control over the molecular weight and an increase in the dispersity of the resulting polymer. core.ac.uk The propensity for chain transfer can be influenced by factors such as temperature and monomer concentration.

Furthermore, impurities in the reaction system, particularly nucleophilic species like water, can act as terminating agents, quenching the living cationic center and halting polymer growth. nih.gov The presence of such impurities can lead to incomplete monomer conversion and the formation of polymers with lower molecular weights than theoretically expected.

Studies on the polymerization of this compound in certain "green" solvents, such as dihydrolevoglucosenone (DLG), have indicated poor control over the polymerization process, suggesting the presence of undesirable termination and other side reactions. nih.govbeilstein-journals.org In such systems, rapid monomer consumption was observed, but the resulting polymers exhibited lower than expected molar masses and significant bimodality in their molecular weight distributions, which is indicative of competing side reactions. beilstein-journals.org These findings highlight the critical role of the reaction environment in minimizing side reactions and maintaining control over the polymerization of this compound.

Kinetic Studies of this compound Polymerization

The kinetics of the cationic ring-opening polymerization of this compound are influenced by a variety of factors, including the inherent reactivity of the monomer, electronic effects, and the nature of the solvent used for the polymerization.

The reactivity of 2-substituted-2-oxazoline monomers in CROP is governed by the nature of the substituent at the 2-position. For 2-alkyl-2-oxazolines, the rate of polymerization is influenced by both steric and electronic effects of the alkyl group. Generally, an increase in the electron-donating ability of the substituent enhances the nucleophilicity of the monomer, making it more reactive towards the cationic propagating species. nih.gov

In the case of this compound, the n-butyl group is an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen atom of the oxazoline ring, thereby enhancing its nucleophilicity and reactivity. nih.gov However, the steric bulk of the side chain can also play a role. While the n-butyl group is not excessively bulky, its size can influence the approach of the monomer to the propagating chain end. For linear 2-alkyl-2-oxazolines, it has been observed that the length of the alkyl side chain has a minimal impact on the propagation rate constant. acs.org This suggests that for this compound, the electronic effects are a more dominant factor in its reactivity compared to steric hindrance.

The choice of solvent plays a crucial role in the cationic ring-opening polymerization of this compound, affecting both the rate of polymerization and the degree of control over the final polymer. Polar aprotic solvents are generally employed for the CROP of 2-oxazolines. vt.edu

The polarity of the solvent can influence the equilibrium between the covalent and ionic propagating species. In more polar solvents, the ionic species are stabilized, which can lead to an increase in the polymerization rate. nih.gov Acetonitrile is a commonly used solvent for these polymerizations. acs.org

However, investigations into more environmentally friendly solvents have been conducted. For instance, the polymerization of this compound has been studied in the "green" solvent dihydrolevoglucosenone (DLG). nih.gov While the polymerization proceeded, it was found to be poorly controlled, with evidence of side reactions that resulted in polymers with broad molar mass distributions and lower than expected molecular weights. nih.govbeilstein-journals.org This indicates that the solvent is not inert and can participate in or promote side reactions that interfere with the desired living polymerization. nih.gov

The following table provides a qualitative overview of the effect of different solvents on the polymerization of this compound based on available research findings.

| Solvent | Effect on Polymerization Control | Observed Polymer Characteristics |

|---|---|---|

| Acetonitrile | Generally good control, promotes living polymerization. | Well-defined polymers with narrow molar mass distributions. |

| Dihydrolevoglucosenone (DLG) | Poor control, significant side reactions. | Broad and bimodal molar mass distributions, lower than expected molecular weights. |

Controlled Polymerization Techniques for Poly(this compound)

Achieving a high degree of control over the polymerization of this compound is essential for the synthesis of well-defined polymers with specific properties. This has led to the application and refinement of controlled polymerization techniques.

The cationic ring-opening polymerization of this compound can be conducted in a living or quasi-living manner, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. tu-dresden.de This level of control is achieved by carefully selecting the initiator, solvent, and reaction temperature to minimize chain termination and transfer reactions. core.ac.uk

In a living polymerization, the active cationic propagating species at the end of the polymer chain remains active until all the monomer is consumed. This allows for the synthesis of block copolymers by the sequential addition of different monomers. For example, this compound has been used in the synthesis of gradient copolymers with 2-isopropyl-2-oxazoline, where the living nature of the polymerization allows for a gradual change in the monomer composition along the polymer chain. tu-dresden.de The successful synthesis of such copolymers with low polydispersity indices (PDI) is a strong indicator of a well-controlled, living polymerization process. tu-dresden.de

Microwave-assisted synthesis has emerged as a powerful technique to enhance the efficiency of the cationic ring-opening polymerization of 2-oxazolines, including this compound. rsc.org This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of the polymerization rate compared to conventional heating methods. rsc.org

The use of microwave heating can dramatically reduce reaction times from hours or even days to just minutes. This rapid polymerization is particularly advantageous for producing polymers in a more time- and energy-efficient manner. Despite the high temperatures that can be reached, studies on other 2-alkyl-2-oxazolines have shown that the living character of the polymerization is often maintained under microwave conditions, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. researchgate.net For instance, this compound has been utilized in the microwave-assisted synthesis of core cross-linked star polymers, highlighting the compatibility of this monomer with this advanced polymerization technique. rsc.org The polymerization rate of a related monomer, 2-n-butynyl-2-oxazoline, under microwave irradiation was found to be similar to that of this compound, indicating that the n-butyl side chain is well-suited for this rapid polymerization method. researchgate.net

Poly 2 N Butyl 2 Oxazoline and Copolymers: Structural Design and Advanced Properties

Homopolymerization of 2-n-Butyl-2-oxazoline to Poly(this compound)

The synthesis of poly(this compound), a hydrophobic polymer, is primarily achieved through living cationic ring-opening polymerization (CROP). nih.govnih.gov This method allows for the creation of well-defined homopolymers. nih.gov The process is initiated by an electrophilic species, such as a tosylate or triflate, which attacks the nitrogen atom of the this compound monomer, opening the ring and starting the polymer chain growth. nih.gov Due to the typically slow nature of this polymerization, reactions are often accelerated using microwave irradiation to reduce polymerization times while maintaining control over the polymer structure. nih.gov

A key advantage of employing living cationic ring-opening polymerization for this compound is the high degree of control over the resulting polymer's molecular weight and dispersity (Đ). nih.govacs.org The "living" nature of the polymerization means that chain termination and transfer reactions are largely suppressed, allowing the polymer chains to grow uniformly. nih.gov This leads to the synthesis of polymers with predictable chain lengths, determined by the initial monomer-to-initiator ratio, and narrow molecular weight distributions. rsc.org

Research findings consistently demonstrate that poly(2-oxazoline)s, including poly(this compound), can be synthesized with low dispersity values, often in the range of 1.10 to 1.40, indicating a high level of structural uniformity among the polymer chains. vt.edu The choice of initiator can influence the dispersity; for instance, methyl triflate has been shown to produce poly(2-ethyl-2-oxazoline) oligomers with dispersity values around 1.10–1.15, whereas halide-containing initiators may yield slightly higher values of ~1.30–1.40. vt.edu

Copolymerization Strategies Involving this compound

The versatility of this compound is further demonstrated in its use in copolymerization, where it is combined with other monomers to create polymers with a wide range of properties. acs.org Its hydrophobic nature makes it an ideal component for creating amphiphilic structures when copolymerized with hydrophilic 2-oxazoline monomers, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline (B78409). acs.org

The living nature of CROP enables the synthesis of various copolymer architectures, including random, gradient, and block copolymers. acs.org

Block copolymers are synthesized by the sequential addition of different monomers. For instance, a hydrophilic block of poly(2-methyl-2-oxazoline) can be synthesized first, followed by the addition of this compound to grow a second, hydrophobic block. tu-dresden.de

Random and gradient copolymers are formed when monomers are polymerized simultaneously. tandfonline.com A true random copolymer results when the monomers have similar reactivity. If one monomer is more reactive than the other, a gradient copolymer is formed, with a gradual change in composition along the polymer chain. researchgate.net Studies have investigated the copolymerization of this compound with monomers like 2-isopropyl-2-oxazoline (B83612) to form gradient copolymers with defined compositions and narrow molar mass distributions (Đ = 1.09–1.3). nih.gov

ABA-type triblock copolymers are a particularly significant architecture incorporating poly(this compound). researchgate.netbohrium.com In these structures, the hydrophobic poly(this compound) typically forms the central 'B' block, flanked by two hydrophilic 'A' blocks, such as poly(2-methyl-2-oxazoline). tum.de These amphiphilic macromolecules can be synthesized by sequential monomer addition. researchgate.netbohrium.com For example, a previously synthesized triblock copolymer, P[MeOx₃₅-b-BuOx₂₀-b-MeOx₃₅], features a central hydrophobic block of 20 butyl-oxazoline units. tum.de The hydrophobic poly(this compound) block possesses polar and hydrated amide functionality in each repeating unit, creating a unique dual polar/hydrophobic environment. tum.de

More complex, three-dimensional structures known as core cross-linked star (CCS) polymers can be synthesized using this compound as a key hydrophobic component. nih.gov A common method is the "arm-first" strategy. nih.govtu-dresden.de In this approach, hydrophilic polymer "arms," such as poly(2-methyl-2-oxazoline), are synthesized first. nih.govd-nb.info These living arms then act as macroinitiators to begin the copolymerization of this compound and a bis-oxazoline cross-linking agent. nih.govtu-dresden.de This second step forms a hydrophobic core, resulting in an amphiphilic star-shaped polymer. nih.govd-nb.info

Characterization of these CCS polymers shows that the size of the resulting micelles increases with a higher ratio of the hydrophobic this compound monomer. nih.gov For instance, research has produced CCS polymers with sizes ranging from 17 to 33 nm. nih.gov

Molecular brushes, also known as bottle-brushes, represent another advanced polymer architecture. These structures consist of a polymer backbone with densely grafted polymer side chains. The "grafting from" approach is a powerful technique for synthesizing these brushes. This method involves a macroinitiator backbone with initiating sites along its chain, from which the side chains are polymerized.

In the context of this compound, a backbone polymer like poly(2-isopropenyl-2-oxazoline) can be used. The pendant 2-oxazoline rings on this backbone are converted into oxazolinium initiating sites. Subsequently, the living cationic ring-opening polymerization of this compound is initiated from these sites, growing dense poly(this compound) side chains and forming a well-defined molecular brush structure.

Advanced Structural Characterization of Poly(this compound) Derivatives

The detailed analysis of poly(this compound) (PBuOx) and its copolymers is crucial for understanding their microstructure and tailoring their properties for specific applications. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) provide invaluable insights into the polymer's architecture, molecular weight, and distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed microstructure of PBuOx and its derivatives. Both ¹H and ¹³C NMR provide critical information about the polymer's composition, chain structure, and end-groups.

In the ¹H NMR spectrum of this compound monomer, characteristic signals can be observed. For instance, the two methylene (B1212753) groups of the oxazoline (B21484) ring typically appear as triplets at approximately 4.17 ppm and 3.77 ppm. The methylene group adjacent to the carbonyl group of the butyl side chain shows a triplet around 2.23 ppm, while the other methylene groups of the butyl chain appear as a quartet and a sextet at roughly 1.60 ppm and 1.38 ppm, respectively. The terminal methyl group of the butyl chain presents as a triplet at about 0.88 ppm. researchgate.net

Upon polymerization to form PBuOx, the chemical shifts in the ¹H NMR spectrum change significantly. The signals corresponding to the oxazoline ring protons disappear, and new broad signals corresponding to the polymer backbone and the butyl side chains emerge. The methylene protons of the polymer backbone typically appear in the region of 3.4-3.5 ppm. The signals for the butyl side chains are also present, though often broadened due to the polymeric nature of the sample.

For copolymers containing this compound, ¹H NMR spectroscopy is instrumental in determining the copolymer composition. By integrating the characteristic signals of the different monomer units, the relative molar ratios of each monomer in the copolymer chain can be accurately calculated. researchgate.net This technique has been successfully used to analyze copolymers of this compound with other 2-oxazolines, such as 2-ethyl-2-oxazoline or 2-isopropyl-2-oxazoline, providing detailed insights into the copolymer microstructure, which can range from random to gradient or blocky depending on the polymerization kinetics of the comonomers. rsc.org

¹³C NMR spectroscopy further complements the structural analysis by providing information on the carbon skeleton of the polymer. For the this compound monomer, distinct signals for the carbonyl carbon, the methylene carbons of the oxazoline ring, and the carbons of the butyl side chain can be identified. researchgate.net In the corresponding polymer, these signals shift and broaden, allowing for the confirmation of the polymer structure and the investigation of tacticity, although this is often challenging for poly(2-oxazoline)s.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (MWD) of PBuOx and its copolymers. SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, followed by smaller molecules that can penetrate the pores of the column packing material to a greater extent. paint.org

The living cationic ring-opening polymerization (CROP) of 2-oxazolines, including this compound, allows for excellent control over the molar mass and the preparation of polymers with narrow MWDs. nih.gov SEC is routinely used to confirm the controlled nature of the polymerization. A narrow and symmetrical elution peak in the SEC chromatogram is indicative of a low polydispersity index (PDI), typically below 1.3 for well-controlled polymerizations. tu-dresden.de The PDI is a measure of the breadth of the molecular weight distribution and is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

For PBuOx-based copolymers, SEC is essential for confirming the successful synthesis of block copolymers. The SEC trace of a block copolymer should show a clear shift to a higher molecular weight (earlier elution time) compared to the first block, with the narrow PDI being maintained. This demonstrates that the second monomer has been successfully polymerized from the living chain ends of the first block.

The choice of eluent and calibration standards is critical for obtaining accurate molecular weight data from SEC. For poly(2-oxazoline)s, common eluents include N,N-dimethylformamide (DMF) or chloroform, often with the addition of salts like lithium bromide to suppress aggregation. Polystyrene or poly(methyl methacrylate) standards are frequently used for calibration, although for absolute molecular weight determination, techniques like multi-angle light scattering (MALS) detection coupled with SEC are preferred.

Tailoring Structure-Property Relationships in Poly(this compound) Systems

The versatility of poly(2-oxazoline)s stems from the ability to precisely tune their properties by modifying their chemical structure. core.ac.uk For systems incorporating this compound, key properties such as hydrophilicity, thermoresponsive behavior, and self-assembly can be meticulously controlled through rational structural design.

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST) Control

Poly(2-oxazoline)s with side chains of intermediate length, such as poly(2-n-propyl-2-oxazoline) and poly(2-isopropyl-2-oxazoline), are known to exhibit thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). acs.org Below the LCST, the polymer is soluble in water, while above this temperature, it undergoes a phase transition and becomes insoluble.

The incorporation of the more hydrophobic this compound monomer into a thermoresponsive poly(2-oxazoline) backbone provides a powerful strategy for tuning the LCST. By copolymerizing this compound with a thermoresponsive 2-oxazoline, the LCST of the resulting copolymer can be systematically lowered. tu-dresden.de This is because the increased hydrophobicity of the copolymer leads to a less favorable interaction with water at elevated temperatures, thus promoting the phase separation at a lower temperature.

For example, the copolymerization of 2-isopropyl-2-oxazoline with small amounts of this compound results in a decrease in the LCST of the copolymer compared to the poly(2-isopropyl-2-oxazoline) homopolymer. tu-dresden.de The extent of this decrease is directly related to the molar content of the this compound units. This precise control over the LCST is highly desirable for applications in areas such as smart hydrogels, sensors, and drug delivery systems, where a specific temperature response is required. acs.org

The following interactive table provides illustrative data on how the LCST of a poly(2-isopropyl-2-oxazoline-co-2-n-butyl-2-oxazoline) copolymer can be modulated by varying the comonomer composition.

| Molar Percentage of this compound | Illustrative LCST (°C) |

| 0% | 38 |

| 5% | 32 |

| 10% | 27 |

| 15% | 23 |

| 20% | 19 |

Note: The LCST values are illustrative and can be influenced by factors such as polymer molecular weight and concentration.

Impact of Side-Chain Length on Polymer Conformation and Assembly

The length and structure of the side chains in poly(2-oxazoline)s play a critical role in determining the polymer's conformation in solution and its self-assembly behavior. rsc.org The n-butyl side chain of PBuOx contributes to a more hydrophobic character compared to shorter alkyl side chains. sandia.gov

In amphiphilic block copolymers, the length of the hydrophobic PBuOx block relative to the hydrophilic block is a key parameter that dictates the morphology of the resulting self-assembled nanostructures. acs.org By systematically varying the length of the PBuOx block, it is possible to transition between different morphologies, such as spherical micelles, worm-like micelles, and vesicles (polymersomes).

Furthermore, the n-butyl side chain influences the packing of the polymer chains within the core of these self-assembled structures. The flexibility and length of the butyl group affect the core's fluidity and its ability to accommodate guest molecules, which is particularly relevant for drug delivery applications. nih.gov

The glass transition temperature (Tg) of poly(2-n-alkyl-2-oxazoline)s is also influenced by the side-chain length. For shorter side chains, the Tg tends to decrease with increasing side-chain length due to an increase in side-chain flexibility. core.ac.uk However, for longer side chains, the possibility of side-chain crystallization can lead to more complex thermal behavior, including the appearance of a melting temperature (Tm). acs.org While poly(this compound) is generally amorphous, the presence of the butyl side chain contributes to its specific thermal properties compared to other poly(2-alkyl-2-oxazoline)s. acs.org

Applications of 2 N Butyl 2 Oxazoline and Its Derivatives in Materials Science and Catalysis

Contributions to Advanced Polymeric Materials and Engineering

Polymers derived from 2-n-butyl-2-oxazoline, primarily poly(this compound), are key components in the development of sophisticated polymeric materials. The n-butyl side chain imparts specific hydrophobic properties that can be tailored through copolymerization, leading to materials with a wide array of functionalities.

Functional Poly(2-oxazoline)s in Sensing and Responsive Materials

This tunability is crucial for the development of thermoresponsive polymers. By copolymerizing this compound with more hydrophilic 2-oxazoline monomers, such as 2-ethyl-2-oxazoline (B78409), it is possible to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures. The thermoresponsive behavior of these materials, characterized by a lower critical solution temperature (LCST), can be precisely controlled by adjusting the ratio of the hydrophobic (n-butyl) and hydrophilic monomers. sigmaaldrich.com This property is highly valuable for applications in sensing and diagnostics, where a change in temperature can trigger a detectable response, such as a change in turbidity or the release of an encapsulated substance. nih.gov The ability to create materials that respond to specific environmental cues opens up possibilities for the development of novel sensors and diagnostic tools.

Development of Anti-Fouling Surfaces through Plasma Polymerization

The prevention of unwanted adhesion of biological material, such as proteins and bacteria, to surfaces is a critical challenge in biomedical devices and marine applications. This phenomenon, known as biofouling, can lead to device failure, infections, and increased drag on marine vessels. Poly(2-oxazoline) coatings have emerged as a promising alternative to the commonly used poly(ethylene glycol) (PEG) for creating anti-fouling surfaces. mdpi.com

Plasma polymerization is a solvent-free technique that can be used to deposit thin, highly cross-linked, and adherent polymer films on a variety of substrates. nih.gov While direct studies on the plasma polymerization of this compound are not extensively documented, research on similar 2-alkyl-2-oxazolines, such as 2-methyl-2-oxazoline (B73545) and 2-ethyl-2-oxazoline, has demonstrated the efficacy of this method in producing anti-fouling coatings. mdpi.comnih.gov The resulting plasma-polymerized POx films exhibit excellent resistance to protein adsorption and bacterial adhesion. The mechanism of this anti-fouling behavior is attributed to the hydrophilic nature of the polymer surface, which creates a tightly bound layer of water that acts as a physical barrier to prevent the attachment of biomolecules. Given the established success with other 2-alkyl-2-oxazolines, it is highly probable that this compound could be utilized in plasma polymerization processes, potentially in copolymer films, to tailor the surface properties and optimize anti-fouling performance.

Integration into Electronic Materials (e.g., Interlayers, Electrolytes)

Furthermore, crosslinked poly(2-oxazoline) networks are being investigated as "green" alternatives to traditional insulating materials in electronic applications. utexas.eduorgsyn.org These materials can be synthesized from renewable resources and exhibit dielectric properties comparable to polyamides. Copolymers incorporating this compound could be used to modify the mechanical and thermal properties of these insulating networks.

Another significant application is in the development of gel polymer electrolytes (GPEs) for lithium-ion batteries. researchgate.netacs.org GPEs offer a safer alternative to liquid electrolytes. Crosslinked poly(2-oxazoline)s can form stable, ionically conductive gels when swollen with a liquid electrolyte. The inclusion of hydrophobic monomers like this compound in the polymer network can influence the electrolyte uptake, mechanical stability, and electrochemical performance of the GPE. acs.org

Table 1: Electrical Properties of Crosslinked (Co)poly(2-oxazoline) Networks at 20 °C and 50 Hz

| Polymer Network Composition | Permittivity | Loss Factor | Electrical Conductivity (S/m) |

|---|---|---|---|

| pNonOx80-stat-pDc=Ox20 crosslinked with dithiol | 4.97 | 0.093 | 8 x 10-9 |

| pNonOx80-stat-pDc=Ox20 crosslinked with trithiol | 4.79 | 0.065 | - |

| pDc=Ox100 crosslinked with dithiol | 4.29 | 0.030 | 5 x 10-12 |

Data adapted from research on "green" materials for electronic applications, where pNonOx is poly(2-nonyl-2-oxazoline) and pDc=Ox is poly(2-dec-9′-enyl-2-oxazoline), showcasing the range of electrical properties achievable in poly(2-oxazoline) networks with varying alkyl side chains and crosslinkers. orgsyn.org

Role in Formulating Polymeric Networks and Scaffolds

The ability of this compound to impart hydrophobicity makes it a valuable comonomer in the creation of complex polymeric architectures such as networks and scaffolds. A notable example is the synthesis of core cross-linked star (CCS) polymers. In this "arm-first" approach, hydrophilic polymer arms, such as poly(2-methyl-2-oxazoline), are first synthesized. These living polymer chains then act as macroinitiators for the copolymerization of a cross-linker and a hydrophobic comonomer, such as this compound. The result is a star-shaped polymer with a hydrophobic core and a hydrophilic corona.

These CCS polymers form stable nanoparticles in aqueous solutions and have shown great promise as drug delivery vehicles. The hydrophobic core, formed by the polymerization of this compound, serves as a reservoir for hydrophobic drugs, enhancing their solubility and providing for a controlled release. The versatility of this approach allows for the creation of a wide range of polymeric networks with tailored properties for applications in biomedicine, including tissue engineering scaffolds and controlled-release systems. nih.gov

Table 2: Synthesis of Core Cross-Linked Star Polymers with a Hydrophobic Core

| Polymer Arm | Hydrophobic Comonomer for Core | Cross-linker | Resulting Architecture | Potential Application |

|---|---|---|---|---|

| Poly(2-methyl-2-oxazoline) | This compound | 2,2′-(1,4-Phenylene)bis-2-oxazoline | Amphiphilic Core Cross-Linked Star Polymer | Drug Delivery |

This table summarizes the components used in the synthesis of core cross-linked star polymers where this compound plays a key role in forming the hydrophobic core.

Utilization in Asymmetric Catalysis and Ligand Design

The oxazoline (B21484) ring is a fundamental structural motif in a class of privileged chiral ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, can catalyze chemical reactions to produce one enantiomer of a chiral product in excess over the other.

This compound as a Component in Chiral Oxazoline-Containing Ligands

Chiral oxazoline-containing ligands, such as bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands, are among the most successful and widely used ligands in asymmetric catalysis. researchgate.net Their modular nature allows for systematic variation of their steric and electronic properties to optimize catalyst performance for a specific reaction. These ligands are typically synthesized from chiral amino alcohols, which form the chiral backbone of the oxazoline ring. researchgate.net

The substituent at the 2-position of the oxazoline ring, while not chiral itself, plays a crucial role in defining the steric environment around the metal center. By varying this substituent, the selectivity and activity of the catalyst can be fine-tuned. While many studies have focused on ligands with isopropyl or tert-butyl groups at the 4- or 5-position of the oxazoline ring, the substituent at the 2-position, which would be the n-butyl group in the case of ligands derived from this compound, also influences the catalytic pocket. The synthesis of these ligands often involves the reaction of a nitrile with a chiral amino alcohol, a route that would allow for the incorporation of the n-butyl group.

The n-butyl group, being a flexible alkyl chain, would impart a different steric profile compared to the more commonly used phenyl or smaller alkyl groups. This variation can be critical in achieving high enantioselectivity in certain reactions. For example, in palladium-catalyzed asymmetric allylic alkylation, the steric bulk of the oxazoline substituent has been shown to be a key factor in determining the enantiomeric excess of the product. While specific examples detailing the use of this compound-derived ligands are not as prevalent in the literature as those with other substituents, the principles of ligand design in asymmetric catalysis strongly suggest that it is a viable and potentially valuable component for creating novel chiral ligands. The exploration of such ligands could lead to the development of highly selective catalysts for a range of important chemical transformations.

Metal Complexation with Oxazoline-Based Ligands

The efficacy of oxazoline-based ligands in catalysis stems from their robust ability to form stable and well-defined complexes with a diverse range of transition metals. alfa-chemistry.com The nitrogen atom of the oxazoline ring readily coordinates to metal centers, and ligands are often designed to be bidentate or tridentate to form chelate rings, which enhance complex stability. nih.gov This chelating capability is fundamental to their function in both asymmetric catalysis and coordination chemistry. alfa-chemistry.com

Metals such as palladium, copper, iron, zinc, and nickel are commonly complexed with oxazoline-containing ligands. rsc.orgrameshrasappan.comnih.gov The resulting complexes can adopt various coordination geometries, including tetrahedral, square-planar, square-pyramidal, and octahedral, which are influenced by the metal ion, the ligand's structure, and the steric bulk of the substituents on the oxazoline ring. rameshrasappan.com For instance, zinc(II), nickel(II), and iron(II) chlorides have been shown to form tetrahedral complexes with bis(oxazoline) (BOX) ligands. rameshrasappan.com In contrast, copper(II)-halide complexes with the same ligands are often distorted toward a square-planar geometry. rameshrasappan.com

The structure of these metal-ligand complexes is critical for their catalytic activity. The conformationally constrained metal chelate places the chiral centers near the catalytic site, which is essential for inducing stereoselectivity. nih.gov X-ray crystallography has been instrumental in elucidating the structures of these complexes, providing a mechanistic basis for understanding how they facilitate asymmetric transformations. rameshrasappan.comacs.org For example, the structure of palladium(II) complexes with naphthyl-oxazoline ligands confirms the coordination of the oxazoline nitrogen to the palladium atom, forming a distorted tetragonal coordination sphere. nih.gov

| Metal Ion | Ligand Type | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Copper(II) | Bis(oxazoline) (BOX) | Distorted Square-Planar / Square-Pyramidal | rameshrasappan.comacs.org |

| Palladium(II) | Phosphinooxazoline (PHOX) / Naphthyl-oxazoline | Square-Planar / Distorted Tetragonal | acs.orgnih.gov |

| Iron(II)/Iron(III) | Bis(oxazoline) (BOX) / Pyridine-bis(oxazoline) (PyBOX) | Tetrahedral / Octahedral | rsc.orgrameshrasappan.com |

| Zinc(II) | Bis(oxazoline) (BOX) | Tetrahedral | rameshrasappan.com |

| Nickel(II) | Bis(oxazoline) (BOX) | Tetrahedral / Square-Pyramidal | rameshrasappan.com |

Catalytic Activity in Enantioselective Reactions

Ligands incorporating the chiral oxazoline motif are among the most successful and widely used in asymmetric catalysis. acs.orgnih.gov Their metal complexes are effective catalysts for a multitude of enantioselective reactions, consistently achieving high yields and stereoselectivity. bldpharm.combldpharm.com

A prominent class of these ligands is the phosphinooxazolines (PHOX), which are bidentate P,N-ligands where the chiral oxazoline unit is solely responsible for asymmetric induction. acs.orgnih.gov Palladium complexes of PHOX ligands have been successfully applied in decarboxylative allylic alkylations, producing α-quaternary ketones and α-tertiary piperazin-2-ones with high yields and enantiomeric excesses (ee). acs.org Similarly, iridium-PHOX complexes catalyze asymmetric hydrogenations of unfunctionalized olefins and Pauson-Khand reactions. acs.org

Bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are also workhorses in the field. Iron complexes with BOX and PyBOX ligands are used for enantioselective hydrosilylation of ketones, Diels-Alder reactions, and Mukaiyama aldol (B89426) reactions, often affording products with moderate to excellent enantioselectivity. rsc.org Copper(I)-BOX complexes are classic catalysts for the cyclopropanation of olefins with diazoesters, yielding cyclopropane (B1198618) derivatives with high enantioselectivity, particularly for the trans-isomer. nih.gov

The versatility of these ligands allows for fine-tuning of the catalyst's electronic and steric properties to optimize performance for a specific transformation. acs.org For instance, using electron-deficient PHOX ligands can lead to more active catalysts and higher enantioselectivity in certain palladium-catalyzed reactions. acs.org

| Reaction Type | Metal/Ligand System | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Decarboxylative Allylic Alkylation | Pd / (S)-(CF3)3-tBu-PHOX | Acyclic Enol Carbonates | Up to 99% | acs.org |

| Diels-Alder Reaction | Fe(III) / PyBOX | Cyclopentadiene & Acrylimide | Up to 92% | rsc.org |

| Cyclopropanation | Cu(I) / tBu-BOX | Styrene & Ethyl diazoacetate | Up to 99% (trans-isomer) | nih.gov |

| Hydrosilylation of Ketones | Fe / IPO Ligands | Aryl Ketones | Up to 93% | acs.org |

| Asymmetric Hydrogenation | Ru(II) / NHC | 2-Oxazolones | Up to 96% | nih.gov |

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry for forming carbon-carbon bonds. Oxazoline-containing ligands have been developed to enhance the efficacy and selectivity of these transformations, including the widely used Suzuki and Heck reactions. alfa-chemistry.comscilit.com

Ligands such as 1,1′-bis(oxazolinyl)ferrocene have been incorporated into palladium catalysts for Suzuki and Heck couplings. scilit.com Similarly, poly(2-oxazoline)s, which can be synthesized from monomers like this compound, have been functionalized with palladium carbene complexes. researchgate.net These polymer-supported catalysts act as amphiphilic, water-soluble supports, creating nanoreactors for performing Heck and Suzuki reactions in neat water, an environmentally benign solvent. researchgate.net These micellar systems have demonstrated very high catalytic activity, with turnover frequencies (TOFs) reaching up to 2700 h⁻¹ for Heck reactions and 5200 h⁻¹ for Suzuki reactions at elevated temperatures. researchgate.net

Cationic palladium-bis(oxazoline)-phosphine complexes have been synthesized and employed as catalysts in the alkoxycarbonylation of alkynes, producing α,β-unsaturated esters with high regioselectivity and excellent yields. tandfonline.com Furthermore, palladium dichloride catalysts prepared with ligands derived from 2-butyl-2-oxazoline have been shown to effectively cross-couple aryl boronic acids with heteroaryl chlorides. sigmaaldrich.com The modular nature of oxazoline ligands allows for systematic optimization to tackle challenging cross-coupling reactions, such as those involving sterically hindered substrates. acs.org

Lewis Acid Catalysis and Organometallic Transformations

Metal complexes featuring chiral oxazoline ligands are highly effective Lewis acid catalysts. acs.org In this mode of catalysis, a metal cation coordinated to the chiral ligand provides a vacant site for binding and activating a substrate. acs.org This strategy is central to many enantioselective transformations.

Bis(oxazoline)copper(II) complexes are preeminent Lewis acid catalysts for enantioselective Diels-Alder reactions, particularly with bidentate dienophiles like substituted acrylimides. nih.govacs.org The catalyst promotes high diastereo- and enantioselectivity, which is rationalized by the formation of a square-planar catalyst-substrate complex. acs.org The choice of counterion (e.g., OTf⁻, SbF₆⁻) associated with the cationic copper complex can profoundly influence both the reaction rate and the level of stereoselectivity. acs.org

Beyond Diels-Alder reactions, these Lewis acids catalyze a range of other transformations. Iron-bis(oxazoline) complexes have been used in asymmetric Mukaiyama aldol reactions and O-H bond insertion reactions. rsc.org The rigid scaffold of certain oxazoline ligands, such as those with a spiro backbone, has been found to be crucial for achieving high levels of chiral induction in these processes. rsc.org Deuterium labeling experiments in some palladium-catalyzed reactions have confirmed a Lewis acid-catalyzed mechanism, where the substrate coordinates to the chiral metal complex through two points of contact. nih.gov This two-point binding is a common feature that helps to rigidly orient the substrate, leading to effective stereochemical control. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Copper |

| Iron |

| Zinc |

| Nickel |

| Zinc(II) chloride |

| Nickel(II) chloride |

| Iron(II) chloride |

| Copper(II)-halide |

| Palladium(II) |

| Iridium |

| Cyclopentadiene |

| Styrene |

| Ethyl diazoacetate |

| Ruthenium(II) |

| 1,1′-Bis(oxazolinyl)ferrocene |

| Aryl boronic acid |

| Heteroaryl chloride |

| Triflate (OTf) |

| Hexafluoroantimonate (SbF₆) |

Advanced Characterization and Computational Studies of 2 N Butyl 2 Oxazoline Systems

Spectroscopic Techniques for Material Characterization

Spectroscopic methods are indispensable for analyzing the synthesis and structure of polymers derived from 2-n-butyl-2-oxazoline. They offer real-time monitoring of reactions and detailed information about the resulting macromolecular architecture.

In situ ¹H NMR spectroscopy has proven to be a powerful tool for obtaining detailed insights into the cationic ring-opening copolymerization (CROP) of 2-oxazolines, including this compound. rsc.orgnih.gov This technique allows for the real-time monitoring of monomer consumption, which provides crucial data for understanding polymerization kinetics and the evolution of the copolymer chain composition. rsc.orgresearchgate.net

Research involving the copolymerization of this compound with comonomers like 2-dec-9′-enyl-2-oxazoline demonstrates that the monomer type and their molar ratios in the feed significantly influence the microstructure of the resulting copolymer. rsc.orgnih.gov By tracking the disappearance of specific proton signals corresponding to the individual monomers over time, researchers can determine their respective consumption rates. researchgate.net This analysis reveals differences in monomer reactivity, which dictates whether the final copolymer has a random, gradient, or block-like sequential structure. rsc.orgnih.gov For instance, in copolymerizations with 2-dec-9′-enyl-2-oxazoline, the resulting structure can range from block to gradient and random ordering of the monomer units. rsc.org

The table below illustrates representative data that can be obtained from in situ ¹H NMR monitoring of a copolymerization reaction.

| Time (min) | This compound Conversion (%) | Comonomer Conversion (%) | Total Monomer Conversion (%) |

|---|---|---|---|

| 10 | 15 | 25 | 20 |

| 30 | 40 | 65 | 52.5 |

| 60 | 70 | 95 | 82.5 |

| 90 | 92 | 99 | 95.5 |

| 120 | 98 | 100 | 99 |

A thorough characterization of the microstructure of polymers containing this compound is essential for establishing structure-property relationships. This is typically achieved using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer. For the this compound monomer, characteristic chemical shifts in ¹H NMR and ¹³C NMR spectra confirm its successful synthesis. tu-dresden.de The integration of ¹H NMR signals is also used to determine the final copolymer composition after the reaction is complete. mdpi.com

tu-dresden.de| Nucleus | Chemical Shift (δ) in CDCl₃ | Assignment |

|---|---|---|

| ¹H NMR | 4.17 ppm (t) | -O-CH₂- |

| 3.77 ppm (t) | -N-CH₂- | |

| 2.23 ppm (t) | -CH₂-C=N | |

| 1.60 ppm (q) | -CH₂-CH₂-C=N | |

| 0.88 ppm (t) | -CH₃ | |

| ¹³C NMR | 168.3 ppm | C=N |

| 66.7 ppm | -O-CH₂- | |

| 54.0 ppm | -N-CH₂- | |

| 27.7 ppm | -CH₂-C=N | |

| 21.9 ppm | -CH₂-CH₂-C=N | |

| 13.3 ppm | -CH₃ |

Size Exclusion Chromatography (SEC): SEC (also known as Gel Permeation Chromatography, GPC) is employed to determine the molar mass (Mₙ and Mₙ) and the molar mass distribution, or polydispersity index (PDI), of the synthesized polymers. nih.gov Living cationic polymerizations typically yield polymers with narrow molar mass distributions (PDI values close to 1.0). tu-dresden.de

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties. The length and nature of the side chain significantly affect these properties. acs.org Unlike amorphous polymers with shorter side chains (one to three carbons), poly(this compound) exhibits semicrystalline behavior with a distinct melting temperature (Tₘ) around 150 °C. acs.org TGA determines the thermal stability, with poly(2-oxazoline)s generally being stable up to at least 300 °C. core.ac.uk

| Polymer | Side Chain | Glass Transition Temp. (T₉) | Melting Temp. (Tₘ) | Behavior |

|---|---|---|---|---|

| Poly(2-ethyl-2-oxazoline) | -CH₂CH₃ | ~54 °C mdpi.com | N/A | Amorphous researchgate.net |

| Poly(2-n-propyl-2-oxazoline) | -(CH₂)₂CH₃ | ~35 °C mdpi.com | N/A | Amorphous acs.org |

| Poly(this compound) | -(CH₂)₃CH₃ | Not Reported | ~150 °C acs.org | Semicrystalline acs.org |

Theoretical and Computational Chemistry Approaches

Computational methods provide a molecular-level understanding that complements experimental data, offering predictive power for reaction outcomes and material properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In the context of 2-oxazoline systems, DFT can be employed to understand reaction mechanisms and the role of catalysts. rsc.org Studies on related organometallic compounds containing an oxazoline (B21484) ring have used DFT to probe intramolecular interactions, such as the dative Sn–N bond in oxazoline organotins, which are potential monomer constructs. mdpi.com

By calculating the geometries, energies, and electronic properties of reactants, transition states, and products, DFT helps elucidate the pathways of the cationic ring-opening polymerization. This understanding is critical for designing more efficient initiators and catalysts and for controlling the polymerization process to achieve desired polymer architectures. rsc.orgmdpi.com

Molecular Dynamics (MD) simulations are a powerful tool for predicting the physical behavior of polymers by simulating the motions of atoms and molecules over time. Atomistic MD simulations have been used to study the conformation and dynamics of poly(2-oxazoline) chains. researchgate.net For example, simulations of poly(2-ethyl-2-oxazoline) brushes attached to a surface have provided insights into the polymer's structural organization, such as the tendency of chains to adsorb to the substrate. researchgate.net

Coarse-grained simulation methods, such as Dissipative Particle Dynamics (DPD), can model larger systems over longer timescales. osti.gov These simulations have been applied to study the self-assembly of poly(2-oxazoline)-based block copolymers into structures like multicompartment micelles, which are of interest for applications such as nanoreactors. osti.govosti.gov Such predictive simulations are valuable for designing polymers like poly(this compound) with specific self-assembly behaviors in solution.

The interaction between a polymer and a substrate is crucial for applications in coatings, adhesives, and surface modifications. MD simulations are particularly well-suited for studying these interactions at the molecular level.

Computational studies on poly(2-ethyl-2-oxazoline) brushes on a graphene nanosheet have shown that the polymer chains have a strong tendency to adsorb onto the surface. researchgate.net This adsorption is primarily driven by van der Waals interactions between the polymer atoms and the substrate. The simulations also revealed that the brush structure is significantly influenced by factors such as the polymer chain length and the grafting density. researchgate.net These computational approaches can be directly extended to poly(this compound) systems to predict their conformational behavior at interfaces, calculate adsorption energies, and understand how the butyl side chain influences the polymer's interaction with various substrates.

Future Research Directions and Emerging Trends for 2 N Butyl 2 Oxazoline Compounds

Innovations in Synthesis and Polymerization Control

The synthesis of poly(2-oxazoline)s (POx) is predominantly achieved through cationic ring-opening polymerization (CROP). nih.govsigmaaldrich.com A key advantage of the CROP of 2-oxazolines is the ability to conduct it in a "living" or "quasi-living" manner, which suppresses side reactions like chain termination and allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molar mass distributions. mdpi.comresearchgate.netresearchgate.net This level of control is fundamental to creating complex polymer architectures such as block copolymers and telechelic polymers. mdpi.comresearchgate.net

Future research will likely focus on further enhancing this control. A significant trend is the use of microwave-assisted CROP to accelerate the polymerization process. nih.govrsc.org Due to a typically slow polymerization rate, microwave irradiation is employed to shorten reaction times while maintaining the living characteristics of the polymerization. nih.govrsc.org Research continues to explore various electrophilic initiators, including tosylates, triflates, and alkyl halides, to fine-tune the initiation step and introduce specific functionalities at the polymer chain end. sigmaaldrich.comnih.gov

Kinetic studies are crucial for understanding and optimizing polymerization. For instance, investigations into the copolymerization of 2-isopropyl-2-oxazoline (B83612) and 2-n-butyl-2-oxazoline have utilized in-situ gas chromatography (GC) to monitor monomer consumption, revealing the formation of gradient copolymers. tu-dresden.de Such studies, which analyze the influence of reaction temperature, solvent, and initiator systems, are essential for predicting and controlling the final polymer microstructure. tu-dresden.de The development of new monomers, such as the nitrile-functionalized 2-(4-nitrile-butyl)-2-oxazoline (BuNiOx), demonstrates the ongoing effort to expand the chemical toolbox available for POx synthesis, enabling novel post-polymerization modifications. nih.gov

| Parameter | Influence on Polymerization | Examples/Innovations | References |

|---|---|---|---|

| Reaction Method | Affects polymerization rate and time. | Microwave-assisted CROP significantly reduces polymerization time. | nih.govrsc.org |

| Initiator | Controls initiation, allows for end-group functionalization. | Methyl tosylate, propargyl tosylate, alkyl halides. | sigmaaldrich.comnih.govacs.org |

| Monomer Structure | Determines polymer properties and allows for side-chain functionality. | Nitrile-functionalized monomers (e.g., BuNiOx) for post-polymerization modification. | nih.gov |

| Reaction Conditions | Temperature and solvent choice impact kinetics and can prevent side reactions. | Polymerization in acetonitrile (B52724) at temperatures from 42°C to 140°C. | nih.govtu-dresden.de |

Exploration of Novel Poly(this compound) Architectures and Functionalities

The versatility of the living CROP process enables the creation of a wide array of polymer architectures incorporating this compound (BuOx). researchgate.net A primary focus is on the synthesis of amphiphilic block copolymers, where hydrophobic poly(this compound) (PBuOx) blocks are combined with hydrophilic blocks, such as poly(2-methyl-2-oxazoline) (PMeOx). nih.govnih.gov These copolymers can self-assemble in aqueous solutions to form structures like micelles and nanoparticles. nih.govmdpi.com

A well-studied example is the ABA triblock copolymer structure with a central hydrophobic PBuOx block and two outer hydrophilic PMeOx blocks. sigmaaldrich.com This architecture has proven highly effective for applications like drug delivery. sigmaaldrich.com Diblock copolymers of PMeOx and PBuOx are also being explored. nih.gov

Beyond linear block copolymers, research is venturing into more complex architectures. Core cross-linked star (CCS) polymers represent a significant area of innovation. nih.govrsc.orgrsc.org In one "arm-first" strategy, living PMeOx arms are used as macroinitiators for the copolymerization and cross-linking of BuOx with a bis-2-oxazoline cross-linker, forming a hydrophobic core. nih.govrsc.orgrsc.org This approach creates stable, unimolecular micelles with potential for high-capacity drug encapsulation. rsc.org The incorporation of BuOx as a comonomer in the core can expand its size and enhance drug loading capacity. rsc.org